molecular formula C18H25NO3S B1327188 Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate CAS No. 898788-20-0

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate

Cat. No.: B1327188
CAS No.: 898788-20-0
M. Wt: 335.5 g/mol
InChI Key: TYUDEWJMHNKMEZ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a thiomorpholine ring attached to a phenyl group, making it a subject of interest for various research studies.

Preparation Methods

Synthetic Route Overview

The synthesis of Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate generally follows these key stages:

  • Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized by reacting morpholine with elemental sulfur or sulfur-containing reagents. This step forms the sulfur-containing heterocycle essential for the compound's unique properties.

  • Attachment of Thiomorpholine to the Phenyl Group: The thiomorpholine ring is linked to the phenyl ring via a nucleophilic substitution reaction, typically involving a halogenated phenyl intermediate (e.g., bromomethylphenyl derivative) reacting with the thiomorpholine nucleophile.

  • Formation of the Valerate Ester: The final step involves esterification of the phenyl-thiomorpholine intermediate with valeric acid or its derivatives under acidic or catalytic conditions to yield the ethyl valerate ester.

This synthetic strategy ensures the correct positioning of the thiomorpholinomethyl substituent on the phenyl ring and the formation of the valerate ester moiety.

Detailed Preparation Steps and Conditions

Step Reaction Description Reagents/Conditions Notes
1 Thiomorpholine Ring Formation Morpholine + Sulfur (S8) or sulfur donor Typically heated under reflux in an appropriate solvent (e.g., ethanol or toluene) to form the thiomorpholine ring.
2 Nucleophilic Substitution on Halogenated Phenyl Halogenated phenyl compound (e.g., 3-bromomethylphenyl derivative) + Thiomorpholine Carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures to facilitate substitution.
3 Esterification to Form Valerate Ester Phenyl-thiomorpholine intermediate + Valeric acid or ethyl valerate + Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) Conducted under reflux; removal of water drives ester formation. Alternatively, acid chlorides of valeric acid can be used for more efficient esterification.

Industrial and Laboratory Scale Considerations

  • Industrial Scale: The synthesis is optimized for large-scale production by employing continuous flow reactors and automated synthesis systems to improve yield, purity, and reproducibility. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely controlled.

  • Laboratory Scale: Batch synthesis is common, with purification steps including recrystallization or chromatographic techniques to achieve high purity (typically >97%).

Reaction Mechanisms and Chemical Transformations

  • Nucleophilic Substitution: The key step involves the nucleophilic attack of the thiomorpholine nitrogen on the electrophilic carbon of the halogenated phenyl intermediate, displacing the halide and forming the thiomorpholinomethyl linkage.

  • Esterification: The carboxylic acid group of valeric acid reacts with the hydroxyl group of the intermediate or directly with an activated intermediate (acid chloride or anhydride) to form the ester bond, releasing water or other byproducts.

Research Findings and Data Summary

Parameter Data/Value Source/Notes
Molecular Formula C18H25NO3S Consistent across sources
Molecular Weight 335.46 g/mol Confirmed by multiple chemical databases
Purity Achieved ≥97% Typical for research-grade compound
Boiling Point (Predicted) 487.1 ± 45.0 °C Predicted physical property
Density (Predicted) 1.145 ± 0.06 g/cm³ Predicted physical property
pKa (Predicted) 6.55 ± 0.20 Reflects acidic/basic properties of compound

Summary Table of Preparation Methods

Preparation Aspect Description Typical Conditions Remarks
Thiomorpholine Ring Synthesis Reaction of morpholine with sulfur Reflux in ethanol or toluene Forms sulfur-containing heterocycle
Attachment to Phenyl Group Nucleophilic substitution on halogenated phenyl DMF/DMSO, elevated temperature Ensures correct substitution pattern
Valerate Ester Formation Esterification with valeric acid or derivatives Acid catalysis, reflux Final step to form ester functionality
Purification Recrystallization or chromatography Solvent-dependent Achieves high purity for research use

Notes on Variants and Isomers

  • The position of the thiomorpholinomethyl substituent on the phenyl ring can vary (e.g., 2-, 3-, or 4-position), affecting the synthetic route slightly due to different halogenated intermediates.

  • The compound discussed here specifically refers to the 3-(thiomorpholinomethyl)phenyl derivative, which may require tailored halogenated precursors for substitution.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate: A closely related compound with a similar structure but different positional isomerism.

    Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate: Another isomer with the thiomorpholine group attached at a different position on the phenyl ring.

Uniqueness

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is a synthetic compound recognized for its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₅NO₃S
  • Molecular Weight : 335.46 g/mol
  • CAS Number : 898788-20-0
  • IUPAC Name : this compound

The compound features a thiomorpholine ring, which contributes to its biological activity by allowing interaction with various biological targets. Its ethyl ester configuration enhances solubility and bioavailability.

This compound exhibits its biological effects primarily through:

  • Enzyme Modulation : The compound may influence enzyme activity, potentially affecting metabolic pathways.
  • Receptor Binding : Initial studies suggest that it may interact with specific receptors, modulating their activity and influencing physiological processes.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study assessed the compound's antimicrobial efficacy against several pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest moderate antimicrobial activity, particularly against Staphylococcus aureus, indicating potential for therapeutic applications in treating bacterial infections .

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed significant effects:

Concentration (µM)Cell Viability Reduction (%)
1030
2050
4070

At a concentration of 20 µM, the compound achieved a 50% reduction in cell viability after 48 hours, suggesting promising antitumor activity .

Case Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of this compound involved testing against a panel of bacteria. The results highlighted its effectiveness against Gram-positive bacteria while showing less efficacy against Gram-negative strains. This disparity may be attributed to differences in cell wall structure and permeability .

Case Study on Cancer Cell Lines

In another study focusing on its anticancer potential, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. Further analysis suggested that the mechanism may involve apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the enzymatic synthesis of Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate?

Enzymatic synthesis can be optimized using factorial design to evaluate critical parameters such as temperature, biocatalyst concentration, and solvent systems. For example, immobilized lipases (e.g., Thermomyces lanuginosus on polyhydroxybutyrate particles) have achieved >90% conversion in ethyl valerate synthesis under conditions of 30.5°C, 18% (m/v) biocatalyst loading, and 234 rpm agitation . Solvent-free systems may reduce efficiency compared to heptane-mediated reactions, suggesting solvent choice is critical .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Structural validation typically combines Fourier transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹) and gas chromatography–mass spectrometry (GC-MS) for molecular weight confirmation. For crystalline derivatives, X-ray diffraction using programs like SHELXL (for small-molecule refinement) can resolve atomic-level structures .

Q. What methodologies are suitable for determining the physicochemical properties of this compound?

Experimental approaches include measuring density (via pycnometry), boiling point (using distillation setups), and refractive index (Abbe refractometry). Computational methods like density functional theory (DFT) at the B3LYP-D3BJ/6-31+G(d,p) level can predict rotational constants and conformational stability, though MP2/cc-pVDZ may better align with experimental data for valerate analogs .

Advanced Research Questions

Q. How can computational modeling resolve conformational dynamics and rotational constants of this compound?

Conformational sampling via DFT (e.g., B3LYP-D3BJ) or MP2/cc-pVDZ calculations can model large-amplitude motions like ester group rotation. For valerate derivatives, MP2/cc-pVDZ shows superior agreement with experimental rotational constants due to error compensation between equilibrium (Xₑ) and ground-state (X₀) geometries . Molecular dynamics simulations can further explore solvent interactions and thermodynamic stability.

Q. What experimental designs address challenges in studying enzyme-substrate interactions involving this compound?

For esterase assays, substrate solubility limitations (e.g., high Kₘ values for phenyl valerate analogs) require pre-incubation with detergents or co-solvents. Inhibition studies using oleic acid or lysophosphatidylcholine (LPC) at sub-millimolar concentrations can elucidate competitive/non-competitive mechanisms. Activity normalization via [³H]DFP labeling is recommended for mutants with low catalytic efficiency .

Q. How can biosensors be developed to detect this compound in biological systems?

Nano-scale electrochemical biosensors using phenyl valerate analogs demonstrate linear detection ranges (0.5–12 µM) with a 0.5 µM limit of detection. Sensor reproducibility (RSD <10%) is achieved by optimizing electrode surface functionalization and minimizing auto-hydrolysis interference. Real-time monitoring requires <20-second response times, achievable through thin-film immobilization techniques .

Q. What immobilization strategies enhance biocatalyst reusability in synthesizing this compound?

Sol-gel immobilization of lipases on silica matrices retains ~86% activity after six synthesis cycles. Microwave-assisted heating (vs. conventional heating) accelerates reactions without compromising selectivity, achieving >80% conversion in 15 minutes. Covalent binding to epoxy-activated carriers improves stability compared to physical adsorption .

Q. Data Contradictions and Recommendations

  • Synthesis Efficiency : Solvent-free systems yield lower conversions (13%) compared to heptane-mediated reactions (92%) for ethyl valerate. Researchers should prioritize solvent optimization for thiomorpholinomethyl-substituted analogs .
  • Computational Accuracy : MP2/cc-pVDZ outperforms higher-tier MP2/cc-pVTZ for valerate rotational constants due to Xₑ-X₀ error compensation. Validate predictions with experimental spectroscopy .

Properties

IUPAC Name

ethyl 5-oxo-5-[3-(thiomorpholin-4-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-2-22-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-23-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUDEWJMHNKMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643402
Record name Ethyl 5-oxo-5-{3-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-20-0
Record name Ethyl 5-oxo-5-{3-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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